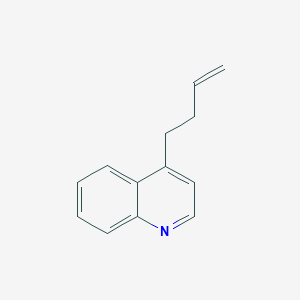

4-(But-3-EN-1-YL)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(But-3-EN-1-YL)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the but-3-en-1-yl group in the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various research fields.

Mécanisme D'action

Target of Action

Quinoline-based compounds have been identified as promising scaffolds for antimycobacterial agents . They have been designed by substituting the quinoline scaffold with diverse chemical functionalities .

Mode of Action

It’s known that some quinoline-based antimycobacterial agents act by inhibiting the mycobacterial adenosine triphosphate (atp) synthase .

Biochemical Pathways

Quinoline derivatives have been found to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Pharmacokinetics

A related compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans .

Action Environment

It’s known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction conditions and the use of catalysts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-EN-1-YL)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Green chemistry approaches, including solvent-free reactions and the use of ionic liquids, are also gaining popularity due to their environmental benefits .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(But-3-EN-1-YL)quinoline undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the but-3-en-1-yl group to a carboxylic acid or aldehyde.

Reduction: Reduction reactions can hydrogenate the double bond in the but-3-en-1-yl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or nucleophiles like amines and thiols.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

4-(But-3-EN-1-YL)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

Industry: Utilized in the production of dyes, catalysts, and materials

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, known for its broad range of biological activities.

4-Hydroxyquinoline: Known for its antimicrobial properties.

8-Hydroxyquinoline: Used in metal chelation therapy and as an antifungal agent

Uniqueness: 4-(But-3-EN-1-YL)quinoline is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification enhances its potential in various applications, making it a valuable compound for further research .

Activité Biologique

4-(But-3-EN-1-YL)quinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline moiety connected to a butenyl group. The molecular formula is C11H9N, and its structure contributes to its diverse biological activities. The presence of both the quinoline ring and the butenyl functional group enhances its conjugation, which is critical for its interaction with various biological targets.

Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, exhibit notable anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain quinoline derivatives could inhibit the activity of enzymes involved in cancer progression, suggesting their potential as therapeutic agents against malignancies .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammatory processes. In vitro studies have shown that this compound can significantly reduce the production of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential utility in treating inflammatory diseases .

Antimicrobial Activity

The quinoline scaffold is known for its antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative pathogens. The mechanism typically involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits NO and IL-6 production | |

| Antimicrobial | Active against Gram-positive/negative bacteria |

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6 compared to control groups. This suggests its potential application in managing inflammatory diseases .

Propriétés

IUPAC Name |

4-but-3-enylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h2,4-5,7-10H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIHXVYAPDJARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=NC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.